

An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B034827

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **N-(4-aminophenyl)-2,2-dimethylpropanamide**. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Properties

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as pivaloyl-p-phenylenediamine, is an organic compound with the molecular formula $C_{11}H_{16}N_2O$. It belongs to the class of aromatic amides. The core structure consists of a p-phenylenediamine moiety acylated with a pivaloyl group.

Table 1: Chemical and Physical Properties of **N-(4-aminophenyl)-2,2-dimethylpropanamide**

Property	Value	Source
IUPAC Name	N-(4-aminophenyl)-2,2-dimethylpropanamide	---
CAS Number	104478-93-5	[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[1]
Molecular Weight	192.26 g/mol	[1]
Predicted Boiling Point	300.2 ± 15.0 °C at 760 mmHg	[2]
Predicted Density	1.1 ± 0.1 g/cm ³	[2]
Predicted Flash Point	135.4 ± 20.4 °C	[2]
Predicted Refractive Index	1.587	[2]

Note: The boiling point, density, flash point, and refractive index are predicted values and have not been experimentally verified in the reviewed literature.

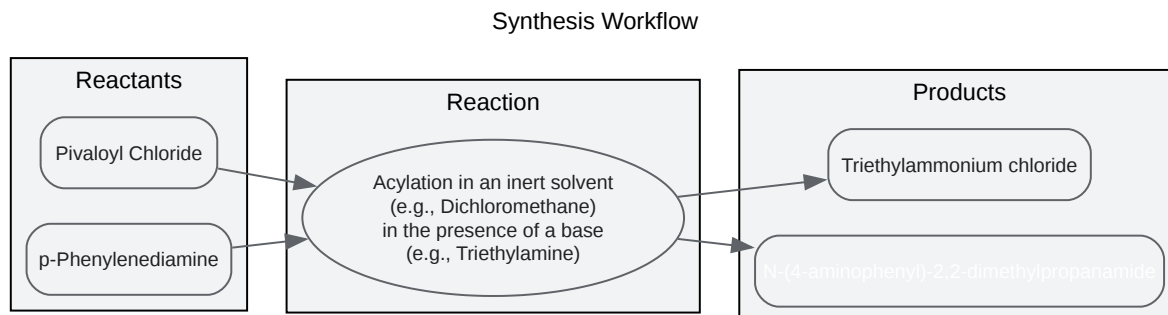
Synthesis

A general and robust method for the synthesis of N-(4-aminophenyl)-substituted amides involves the acylation of p-phenylenediamine or a protected precursor. While a specific detailed protocol for **N-(4-aminophenyl)-2,2-dimethylpropanamide** is not readily available in the surveyed literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds.

General Synthetic Approach: Acylation of p-Phenylenediamine

This approach involves the direct reaction of p-phenylenediamine with pivaloyl chloride. Due to the presence of two amino groups on p-phenylenediamine, careful control of stoichiometry is crucial to favor mono-acylation.

Logical Workflow for the Synthesis of **N-(4-aminophenyl)-2,2-dimethylpropanamide**



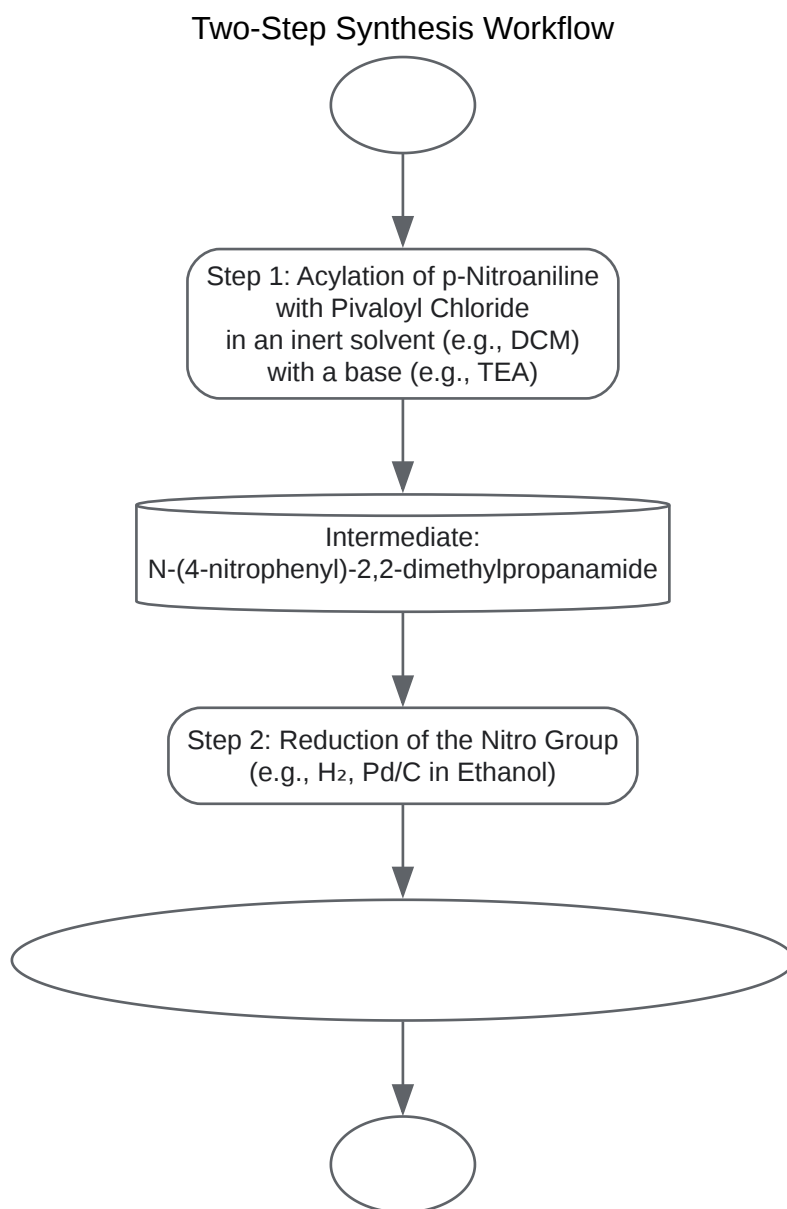
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Caption: A logical workflow for the synthesis of **N-(4-aminophenyl)-2,2-dimethylpropanamide**.

Alternative Synthetic Approach: Two-Step Synthesis from p-Nitroaniline

To circumvent the issue of di-acylation, a two-step approach can be employed. This involves the acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to an amine.

Experimental Workflow for the Two-Step Synthesis



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Caption: A two-step experimental workflow for synthesizing the target compound.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar N-(4-aminophenyl)-substituted amides.[3] Optimization of reaction conditions may be necessary to achieve high yields and purity for **N-(4-aminophenyl)-2,2-dimethylpropanamide**.

Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)

- **Reaction Setup:** To a solution of p-nitroaniline (1.0 equivalent) in dry dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 equivalents).
- **Addition of Acylating Agent:** Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide (Final Product)

- **Reaction Setup:** Dissolve the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 equivalent), in ethanol in a hydrogenation vessel.
- **Catalyst Addition:** Add a catalytic amount of 10% palladium on carbon (Pd/C).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
- **Work-up:** Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **N-(4-aminophenyl)-2,2-dimethylpropanamide** is not available in the reviewed literature, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the nine protons of the tert-butyl group.- Signals in the aromatic region corresponding to the protons on the phenyl ring.- A broad singlet for the amine (NH₂) protons.- A singlet for the amide (NH) proton.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.- Signals in the aromatic region for the carbons of the phenyl ring.- A signal for the carbonyl carbon of the amide group.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the primary amine and the secondary amide.- C-H stretching vibrations for the aromatic and aliphatic protons.- A strong C=O stretching vibration for the amide carbonyl group.- N-H bending vibrations.- C-N stretching vibrations.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol).- Fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments.

Potential Biological Activity and Signaling Pathways

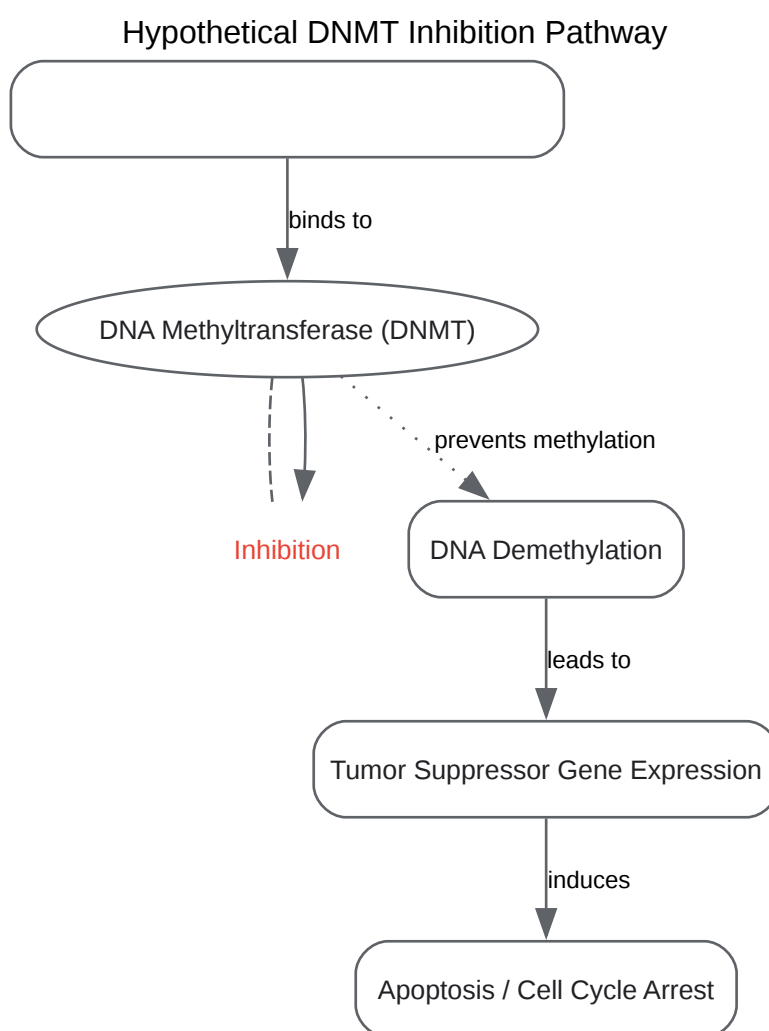
Although no specific biological activity has been reported for **N-(4-aminophenyl)-2,2-dimethylpropanamide**, several structurally related N-(4-aminophenyl) amides have been

investigated for their therapeutic potential. For instance, some analogues have shown promise as anticonvulsant agents.[4] Others have been explored as inhibitors of DNA methyltransferases, suggesting a potential role in epigenetic regulation and cancer therapy.[5]

Given the structural similarity to compounds with known biological activities, **N-(4-aminophenyl)-2,2-dimethylpropanamide** could potentially interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific pharmacological profile and any associated signaling pathways.

Hypothetical Signaling Pathway Involvement

Should **N-(4-aminophenyl)-2,2-dimethylpropanamide** exhibit activity as a DNA methyltransferase (DNMT) inhibitor, it would be expected to influence epigenetic signaling pathways.



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- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034827#n-4-aminophenyl-2-2-dimethylpropanamide-chemical-properties]

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